9,11-Anhydro-12-hydroxy Fusidic Acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Anhydro-12-hydroxy Fusidic Acid involves the dehydration of fusidic acid, leading to the formation of the anhydro derivative. Specific reaction conditions, such as temperature and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes, followed by chemical modification to achieve the desired anhydro derivative. The process is designed to be cost-effective and scalable, ensuring a consistent supply for research and pharmaceutical applications .

化学反応の分析

Types of Reactions: 9,11-Anhydro-12-hydroxy Fusidic Acid can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Antimicrobial Activity

9,11-Anhydro-12-hydroxy Fusidic Acid exhibits significant antimicrobial properties, particularly against staphylococci, including methicillin-resistant strains (MRSA). Research indicates that this compound maintains efficacy similar to that of fusidic acid while potentially offering improved pharmacokinetic profiles.

In Vitro Studies

Studies have demonstrated the compound's effectiveness against a range of bacteria. Table 1 summarizes the minimum inhibitory concentrations (MICs) for various pathogens:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus (MRSA) | < 2 |

| Streptococcus pneumoniae | < 4 |

| Clostridium difficile | < 8 |

| Neisseria gonorrhoeae | < 4 |

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for its application in clinical settings. Key findings include:

- Absorption : The compound exhibits high bioavailability when administered orally.

- Distribution : It penetrates well into tissues such as skin and bone but shows limited central nervous system penetration.

- Elimination : Primarily metabolized by the liver with minimal renal clearance, making it suitable for use in patients with renal impairment.

Potential in Drug Development

The unique structure of this compound positions it as a candidate for further drug development. Its modifications may lead to derivatives with enhanced activity or reduced resistance profiles.

Case Study 1: Efficacy Against Resistant Strains

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that this compound was effective in vitro and showed promise for use in treating resistant infections.

Case Study 2: Pharmacokinetic Analysis

Research conducted at a leading pharmacology institute assessed the pharmacokinetics of the compound in human subjects. The study found that the compound's absorption was not significantly affected by food intake, maintaining consistent plasma levels necessary for therapeutic efficacy.

作用機序

The mechanism of action of 9,11-Anhydro-12-hydroxy Fusidic Acid involves the inhibition of bacterial protein synthesis. It binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step of protein elongation. This action effectively halts bacterial growth and replication .

類似化合物との比較

Fusidic Acid: The parent compound, known for its antibacterial properties.

21-COOH Fusidic Acid Derivatives: These include ethanamides, anilides, and benzyl amides, which have been synthesized for enhanced antibacterial activity.

Uniqueness: 9,11-Anhydro-12-hydroxy Fusidic Acid is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic advantages over its parent compound and other derivatives .

生物活性

9,11-Anhydro-12-hydroxy Fusidic Acid is a derivative of fusidic acid, a well-known antibiotic with significant activity against Gram-positive bacteria. This compound has garnered attention due to its potential therapeutic applications, particularly in treating infections caused by resistant bacterial strains. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and clinical relevance.

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, which is crucial for the translocation step during protein synthesis. By binding to EF-G after GTP hydrolysis, this compound disrupts the normal function of the ribosome, leading to the accumulation of incomplete polypeptides and ultimately resulting in bacterial cell death .

The biochemical properties of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Chemical Structure | Derivative of fusidic acid with specific modifications enhancing its antibacterial activity. |

| Solubility | Soluble in organic solvents; limited solubility in water. |

| Stability | Relatively stable under standard laboratory conditions but may degrade over time. |

| Metabolism | Primarily metabolized via non-renal pathways; generates multiple metabolites detectable in bile. |

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated its effectiveness compared to other antibiotics, showing a high minimum inhibitory concentration (MIC) against resistant strains .

Case Studies

- In Vitro Efficacy Against MRSA : A study evaluated the antimicrobial effects of this compound against several MRSA strains. The results indicated that this compound significantly inhibited bacterial growth at low concentrations (0.025 to 1.25 µg/mL), demonstrating its potential as a treatment option for resistant infections .

- Combination Therapy : Another investigation into combination therapies involving fusidic acid derivatives revealed that when paired with rifampicin, resistance mutations in S. aureus were undetectable, suggesting that this compound could be effectively utilized in combination treatments to enhance efficacy and minimize resistance development .

Pharmacokinetics

The pharmacokinetics of fusidic acid derivatives indicate that they are primarily eliminated through non-renal mechanisms. Studies have shown that plasma concentrations remain stable even in patients with renal impairments, making it a suitable option for individuals with compromised kidney function .

Clinical Applications

This compound is being investigated for various clinical applications:

- Treatment of Skin Infections : Its strong antibacterial properties make it a candidate for treating skin infections caused by resistant bacteria.

- Orthopedic Infections : The compound has shown promise in treating staphylococcal bone and joint infections due to its targeted action against resistant strains .

- Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in managing inflammatory conditions alongside bacterial infections .

特性

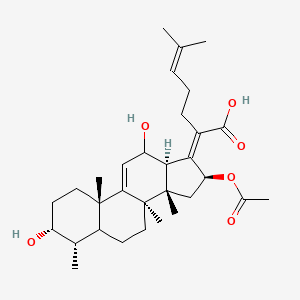

IUPAC Name |

(2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCBWOTZOGLGKD-IWGYCJSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2=CC([C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。